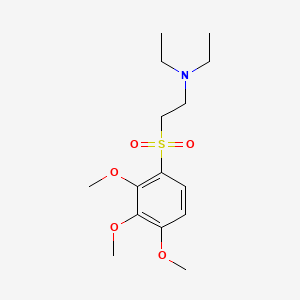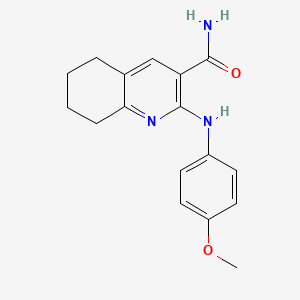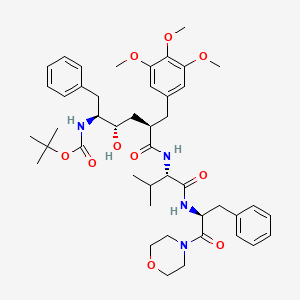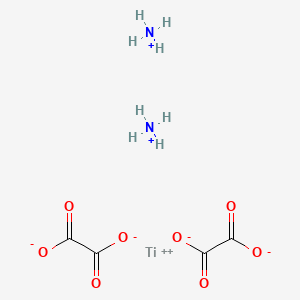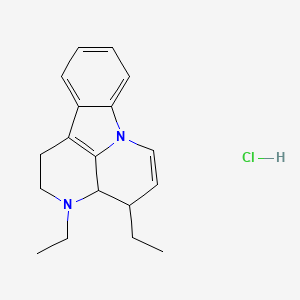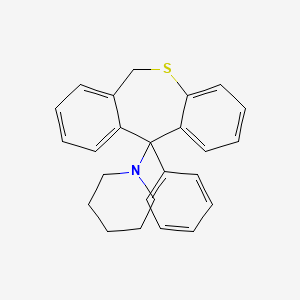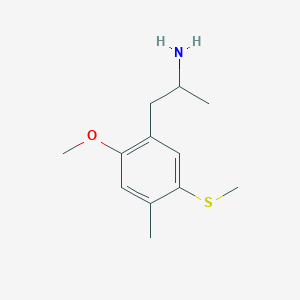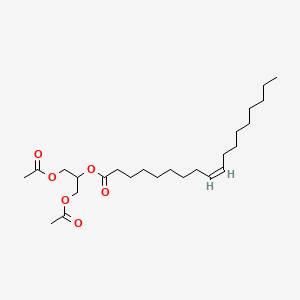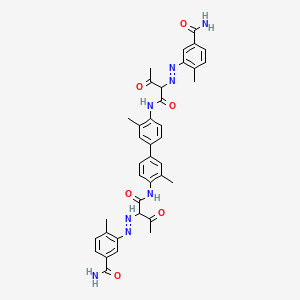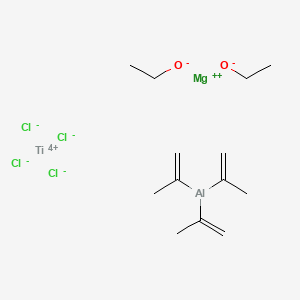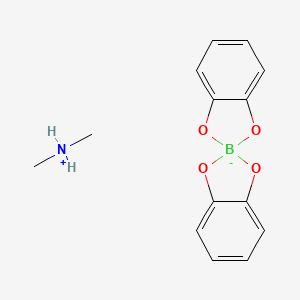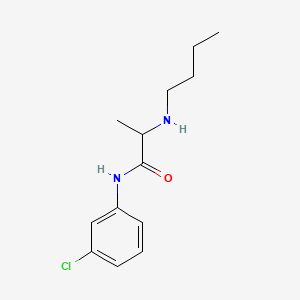
2-(Butylamino)-3'-chloro-propionanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)-3’-chloro-propionanilide is an organic compound that belongs to the class of anilides It is characterized by the presence of a butylamino group attached to the propionanilide structure, with a chlorine atom at the 3’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-3’-chloro-propionanilide typically involves the reaction of 3’-chloro-propionanilide with butylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
3’-chloro-propionanilide+butylamine→2-(Butylamino)-3’-chloro-propionanilide
Industrial Production Methods
In an industrial setting, the production of 2-(Butylamino)-3’-chloro-propionanilide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylamino)-3’-chloro-propionanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 3’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Butylamino)-3’-chloro-propionanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)-3’-chloro-propionanilide involves its interaction with specific molecular targets. The butylamino group can interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Butylamino)ethanol: A secondary amine with a hydroxyl group.
2-(Butylamino)cinchomeronic dinitrile: Known for its dual-state emission properties.
N-Butyl-2-hydroxyethylamine: Used in the synthesis of various organic compounds.
Uniqueness
2-(Butylamino)-3’-chloro-propionanilide is unique due to the presence of both the butylamino group and the chlorine atom at the 3’ position. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
84970-19-4 |
|---|---|
Fórmula molecular |
C13H19ClN2O |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
2-(butylamino)-N-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C13H19ClN2O/c1-3-4-8-15-10(2)13(17)16-12-7-5-6-11(14)9-12/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,16,17) |
Clave InChI |
ATKIUUQEGUYKRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)C(=O)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


